molecular formula C20H24N2O B7560285 N-(3,4-dimethylphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide

N-(3,4-dimethylphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide

Cat. No. B7560285
M. Wt: 308.4 g/mol
InChI Key: AKPWVYVSGLTPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide, commonly known as DMPP, is a chemical compound with potential applications in scientific research. It is a pyrrolidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

DMPP acts as an agonist for nicotinic acetylcholine receptors, specifically the α7 subtype. When DMPP binds to these receptors, it causes a conformational change that opens the ion channel and allows the influx of calcium ions. This leads to the activation of downstream signaling pathways, including the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
DMPP has been shown to have a variety of biochemical and physiological effects, including the activation of nicotinic acetylcholine receptors, the modulation of neurotransmitter release, and the enhancement of synaptic plasticity. It has also been shown to improve cognitive function in animal models, potentially through its effects on nicotinic receptors in the hippocampus and prefrontal cortex.

Advantages and Limitations for Lab Experiments

One advantage of using DMPP in lab experiments is its specificity for the α7 subtype of nicotinic acetylcholine receptors, which allows for the selective activation of these receptors without affecting other subtypes. However, DMPP has a relatively short half-life and may require frequent administration in experiments. Additionally, its effects may be influenced by factors such as age, sex, and genetic background, which should be taken into account in experimental design.

Future Directions

There are several future directions for research on DMPP, including the development of more selective and potent agonists for nicotinic acetylcholine receptors, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in neurological disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the cognitive-enhancing effects of DMPP and to determine its safety and efficacy in human subjects.
In conclusion, DMPP is a pyrrolidine derivative with potential applications in scientific research, particularly in the field of neuroscience. Its mechanism of action, physiological effects, and advantages and limitations for lab experiments have been studied in detail, and there are several future directions for research on this compound. By continuing to investigate the properties and applications of DMPP, we may gain a better understanding of the role of nicotinic acetylcholine receptors in neurological function and develop new treatments for neurological disorders.

Synthesis Methods

DMPP can be synthesized through various methods, including the reaction of 3,4-dimethylbenzaldehyde and 4-methylphenylacetonitrile with pyrrolidine in the presence of a catalyst. Another method involves the reaction of 3,4-dimethylbenzoyl chloride and 4-methylphenylacetonitrile with pyrrolidine in the presence of a base. The purity and yield of DMPP can be improved through various purification techniques, such as recrystallization and chromatography.

Scientific Research Applications

DMPP has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as an agonist for nicotinic acetylcholine receptors, which are involved in the regulation of neurotransmitter release and synaptic plasticity. DMPP can be used to study the effects of nicotinic receptor activation on neuronal activity, as well as the role of these receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-14-6-9-17(10-7-14)19-5-4-12-22(19)20(23)21-18-11-8-15(2)16(3)13-18/h6-11,13,19H,4-5,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPWVYVSGLTPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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